

# The Discovery and Development of Fezagepras (PBI-4050): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: Initial searches for "**Tapderimotide**" did not yield specific results. The following guide focuses on Fezagepras (PBI-4050), a compound with a similar proposed therapeutic area, which is likely the subject of the intended query.

### Introduction

Fezagepras, also known as PBI-4050, is an orally active small molecule that was under development by Liminal BioSciences (formerly Prometic Life Sciences) for the treatment of fibrotic diseases, most notably idiopathic pulmonary fibrosis (IPF).[1][2] The compound showed promise in preclinical studies due to its novel mechanism of action, which involves the modulation of key receptors implicated in inflammation and fibrosis. Despite encouraging early-phase clinical data, the development of fezagepras for IPF was ultimately discontinued.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of fezagepras, with a focus on the scientific data and experimental methodologies that defined its investigation.

## **Discovery and Rationale**

Fibrosis, the excessive accumulation of extracellular matrix, is a pathological process that leads to organ damage and failure.[3] Idiopathic pulmonary fibrosis is a devastating lung disease with a poor prognosis, creating a significant unmet medical need for effective anti-fibrotic therapies. [1][4] The discovery of fezagepras was rooted in the identification of G protein-coupled



receptors (GPCRs) as key regulators of fibrotic and inflammatory pathways. Specifically, GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR84 were identified as promising therapeutic targets.[5] Fezagepras was designed as a dual-acting modulator of these receptors, with a unique profile as a GPR40 agonist and a GPR84 antagonist or inverse agonist.[5][6]

### **Mechanism of Action**

Fezagepras exerts its anti-fibrotic and anti-inflammatory effects by simultaneously activating a protective pathway and inhibiting a pro-fibrotic/pro-inflammatory pathway.

## **GPR40 Agonism: The Protective Pathway**

GPR40 is a G protein-coupled receptor that is activated by medium and long-chain fatty acids. [7] Activation of GPR40 has been shown to have protective effects against fibrosis.[5] The signaling cascade initiated by GPR40 agonism is believed to involve the Gαq/11 subunit, leading to the activation of phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC) and other downstream effectors like protein kinase D1 (PKD1).[8][9] This signaling cascade is thought to contribute to the anti-fibrotic effects of fezagepras. In the context of fibrosis, GPR40 activation has been linked to the Wnt/β-catenin signaling pathway.



Click to download full resolution via product page

**Caption:** GPR40 Agonist Signaling Pathway of Fezagepras.



## **GPR84 Antagonism: The Pro-Fibrotic/Pro-Inflammatory Pathway Inhibition**

GPR84 is a receptor for medium-chain fatty acids and is primarily expressed in immune cells. [11] Its activation is associated with pro-inflammatory and pro-fibrotic responses.[6] Fezagepras acts as an antagonist or inverse agonist at GPR84, thereby inhibiting its downstream signaling. [6] GPR84 couples to the Gαi/o protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).[12] Activation of GPR84 can also stimulate pro-inflammatory signaling pathways such as the MAP kinase and PI3K-Akt pathways.[11][12] By blocking GPR84, fezagepras is believed to suppress these pro-inflammatory and pro-fibrotic signals. In some contexts, GPR84 has also been shown to sustain Wnt/β-catenin signaling in a pathological setting.[13]



Click to download full resolution via product page

**Caption:** GPR84 Antagonist Signaling Pathway of Fezagepras.

## Preclinical Development and Experimental Protocols

The anti-fibrotic potential of fezagepras was evaluated in a range of preclinical models of fibrosis.



## In Vivo Models: Bleomycin-Induced Pulmonary Fibrosis

A commonly used animal model for IPF is the induction of lung fibrosis in mice using bleomycin.[4]

#### **Experimental Protocol Outline:**

- Animal Model: C57BL/6 mice are typically used.
- Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin sulfate (typically 1.5-2.5 U/kg) is administered to anesthetized mice.[14] Alternatively, nasal nebulization can be used for a more uniform lung distribution.[15]
- Treatment: Fezagepras is administered orally, typically starting several days after bleomycin instillation to model a therapeutic intervention.
- Assessment of Fibrosis:
  - Histology: Lungs are harvested at a specified time point (e.g., day 14 or 21), fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring system.[15]
  - Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[16]
  - Gene Expression Analysis: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1) via quantitative PCR.





Click to download full resolution via product page

Caption: Experimental Workflow for Bleomycin-Induced Pulmonary Fibrosis Model.

## In Vitro Models: Cell-Based Fibrosis Assays

Cell-based assays are crucial for elucidating the direct effects of a compound on cellular processes involved in fibrosis.

#### **Experimental Protocol Outline:**

- Cell Culture: Primary human lung fibroblasts or immortalized fibroblast cell lines are cultured.
- Induction of Myofibroblast Differentiation: Cells are stimulated with transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine, to induce their differentiation into



myofibroblasts.[17]

- Treatment: Cells are co-incubated with TGF-β1 and varying concentrations of fezagepras.
- Assessment of Fibrotic Markers:
  - Immunofluorescence/Western Blot: Expression of α-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and collagen type I is assessed.
  - Gene Expression Analysis: mRNA levels of fibrotic genes are quantified by qPCR.
  - Collagen Secretion: The amount of soluble collagen secreted into the cell culture medium can be measured using assays like the Sircol assay.

## **Clinical Development**

Fezagepras progressed to Phase 2 clinical trials for the treatment of IPF.

## Phase 2 Clinical Trial in Idiopathic Pulmonary Fibrosis (NCT02538536)

This open-label study evaluated the safety, efficacy, and pharmacokinetics of fezagepras (800 mg daily) administered alone or in combination with the standard-of-care IPF treatments, nintedanib or pirfenidone, for 12 weeks.[1][18]

Quantitative Data Summary



| Treatme<br>nt<br>Group              | N  | Baselin<br>e FVC<br>(%<br>predicte<br>d,<br>mean) | Change in FVC from Baselin e to Week 12 (% predicte d, mean) | p-value | Baselin<br>e FVC<br>(mL,<br>mean) | Change<br>in FVC<br>from<br>Baselin<br>e to<br>Week 12<br>(mL,<br>mean) | p-value |
|-------------------------------------|----|---------------------------------------------------|--------------------------------------------------------------|---------|-----------------------------------|-------------------------------------------------------------------------|---------|
| Fezagepr<br>as Alone                | 9  | 78.4                                              | -1.11                                                        | 0.4759  | 2786                              | -12.2                                                                   | 0.7959  |
| Fezagepr<br>as +<br>Nintedani<br>b  | 16 | 74.3                                              | +0.06                                                        | 0.9513  | 2741                              | +1.87                                                                   | 0.9539  |
| Fezagepr<br>as +<br>Pirfenido<br>ne | 16 | 72.1                                              | -2.69                                                        | 0.0240  | 2698                              | -102                                                                    | 0.0124  |

Data extracted from the European Respiratory Journal publication on the Phase 2 trial of PBI-4050.[1]

The results showed that fezagepras alone or in combination with nintedanib was well-tolerated and associated with stable lung function over the 12-week treatment period.[1][18] However, a statistically significant decline in Forced Vital Capacity (FVC) was observed in the group receiving fezagepras in combination with pirfenidone, suggesting a potential drug-drug interaction that reduced the efficacy of fezagepras.[1]

## **Discontinuation of Development for IPF**

Despite the encouraging results with fezagepras as a monotherapy and in combination with nintedanib, Liminal BioSciences announced the discontinuation of its clinical development for



IPF in June 2021.[2] The decision was based on interim data from a Phase 1 multiple ascending dose trial in healthy volunteers.

### Conclusion

Fezagepras (PBI-4050) represented a novel approach to treating fibrotic diseases through its dual modulation of GPR40 and GPR84. Preclinical studies demonstrated its anti-fibrotic and anti-inflammatory properties, and early clinical data in IPF patients were promising, particularly for its potential as a monotherapy or in combination with nintedanib. While its development for IPF has been halted, the scientific investigation into fezagepras has provided valuable insights into the roles of GPR40 and GPR84 in fibrosis and inflammation, and these receptors may remain viable targets for future drug discovery efforts in fibrotic and other diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. Targeting Fibrosis: From Molecular Mechanisms to Advanced Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A Newly Discovered Antifibrotic Pathway Regulated by Two Fatty Acid Receptors: GPR40 and GPR84 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR84: an immune response dial? PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 PMC [pmc.ncbi.nlm.nih.gov]







- 10. researchgate.net [researchgate.net]
- 11. What are GPR84 agonists and how do they work? [synapse.patsnap.com]
- 12. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Video: A Mouse Model of Pulmonary Fibrosis Induced by Nasal Bleomycin Nebulization [jove.com]
- 16. youtube.com [youtube.com]
- 17. In vitro models of TGF-beta-induced fibrosis suitable for high-throughput screening of antifibrotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phase 2 clinical trial of PBI-4050 in patients with idiopathic pulmonary fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of Fezagepras (PBI-4050): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136296#discovery-and-development-of-the-tapderimotide-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com